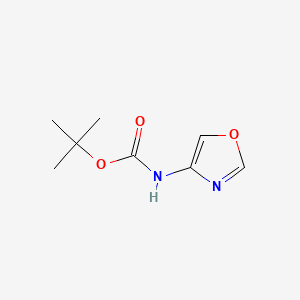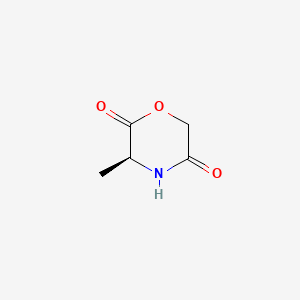
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Esters, in general, can be synthesized through a process known as esterification1. This typically involves the reaction of an alcohol and a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid1. Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols1.Molecular Structure Analysis
The molecular structure of esters typically consists of a carbonyl group (C=O) adjacent to an ether group (R-O-R’). In the case of fatty acid ethyl esters, the structure would include a long hydrocarbon chain attached to the carbonyl carbon2.Chemical Reactions Analysis
Esters can undergo a variety of chemical reactions. One common reaction is hydrolysis, which is the breakdown of the ester in the presence of water or a base, resulting in the formation of an alcohol and a carboxylic acid3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For fatty acid ethyl esters, these properties can include a specific molecular weight, boiling point, melting point, and specific rotations56.Safety And Hazards
As with any chemical compound, safety and hazards are important considerations. For example, ethyl acetate, a common ester, is highly flammable and can cause serious eye irritation7. Always refer to the Safety Data Sheet (SDS) for specific safety and hazard information.
Orientations Futures
The future directions for research into esters and specifically fatty acid ethyl esters are vast. These compounds have potential applications in various fields, including food science, pharmaceuticals, and biofuels. Further research is needed to fully understand their properties and potential uses8.
Please note that this information is based on general knowledge about esters and may not directly apply to “(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester”. For specific information about this compound, please refer to relevant scientific literature or consult with a subject matter expert.
Propriétés
Numéro CAS |
1187888-75-0 |
|---|---|
Nom du produit |
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester |
Formule moléculaire |
C22H40O2 |
Poids moléculaire |
336.56 |
Nom IUPAC |
ethyl (5Z,11Z)-icosa-5,11-dienoate |
InChI |
InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h11-12,17-18H,3-10,13-16,19-21H2,1-2H3/b12-11-,18-17- |
Clé InChI |
GJSICTABQZFJSN-YGWYKEQZSA-N |
SMILES |
CCCCCCCCC=CCCCCC=CCCCC(=O)OCC |
Synonymes |
(5Z,11Z)-5,11-Eicosadienoic Acid Ethyl Ester; (5Z,11Z)-Eicosadienoic Acid Ethyl Ester; Keteleeronic Acid Ethyl Ester; all-cis-5,11-Eicosadienoic Acid Ethyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



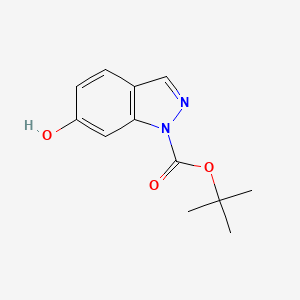
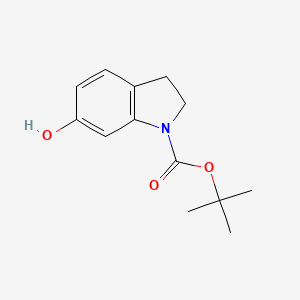

![Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592343.png)
![Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B592347.png)
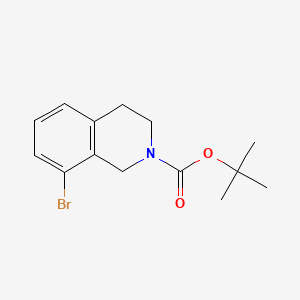
![Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B592349.png)
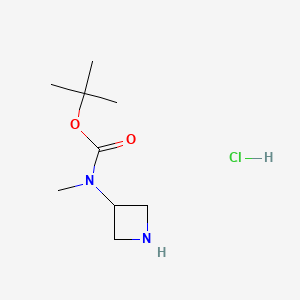
![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592356.png)
